3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
Description
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a heterocyclic organic compound featuring a tetrahydroquinazolin-2-one scaffold fused with a pyrrolidine ring. The stereochemistry at the 3S position of the pyrrolidine moiety is critical for its biological interactions, particularly in targeting enzymes or receptors with chiral specificity. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form . This compound is cataloged under CAS No. 1389310-29-5 and is typically supplied at 99% purity for industrial applications . Its structural complexity makes it a candidate for pharmaceutical research, particularly in central nervous system (CNS) or kinase-targeted therapies.
Properties
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKVTVGEZSGNJ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=CC=CC=C3NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride often involves multi-step organic synthesis. Here is a simplified route:
Starting Material Preparation: : Synthesis begins with a precursor quinazoline derivative.
Cyclization Reaction: : The tetrahydroquinazoline core is formed via a cyclization reaction under controlled conditions, involving heat and a suitable catalyst.
Pyrrolidine Introduction: : The pyrrolidine ring is introduced via a nucleophilic substitution reaction. The 3S configuration is ensured using chiral catalysts or chiral starting materials.
Hydrochloride Formation: : Finally, the hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods
For large-scale production, the process might be optimized:
Continuous Flow Chemistry: : This modern method enhances yield and purity by running reactions in a continuous flow setup, ensuring better control over reaction parameters.
Green Chemistry Approaches: : Using eco-friendly solvents and catalysts to reduce environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution and Functionalization
The pyrrolidine ring in the compound enables nucleophilic substitution reactions. Key findings include:
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Acylation/alkylation : The secondary amine in the pyrrolidine moiety reacts with acyl chlorides or alkyl halides under mild conditions (e.g., dichloromethane, room temperature) to form substituted derivatives . For example, coupling with benzyl chloride yields N-benzylated products .
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Cyclization reactions : The pyrrolidine nitrogen can participate in intramolecular cyclizations, forming fused bicyclic structures. Copper or nickel catalysts (e.g., CuI, Ni(ClO₄)₂) enhance regioselectivity in such reactions .
Reduction and Oxidation
The tetrahydroquinazolin-2-one core exhibits redox activity:
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Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide group to a secondary amine, forming 3-[(3S)-pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazoline.
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Oxidative ring-opening : Strong oxidizing agents (e.g., KMnO₄) cleave the tetrahydroquinazolinone ring, generating anthranilic acid derivatives under acidic conditions .
Salt Metathesis and Acid-Base Reactions
The hydrochloride counterion influences solubility and reactivity:
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Ion exchange : Treatment with NaOH or K₂CO₃ replaces Cl⁻ with other anions (e.g., sulfate, triflate) without altering the heterocyclic core .
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Proton transfer : The pyrrolidine nitrogen (pKa ~10) deprotonates under basic conditions, forming a free base that reacts with electrophiles .
Ring-Opening and Rearrangement
Under extreme conditions, the tetrahydroquinazolinone ring undergoes transformations:
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Acidic hydrolysis : Concentrated HCl at reflux hydrolyzes the lactam to a diamino-carboxylic acid intermediate .
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Thermal decomposition : Heating above 200°C induces decarbonylation, yielding quinazoline derivatives .
Catalytic Cross-Coupling
Palladium-mediated reactions enable functionalization of aromatic positions (if substituents are present):
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Suzuki coupling : Arylboronic acids couple at the 6- or 8-position of the quinazolinone using Pd(PPh₃)₄ and Na₂CO₃ .
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Buchwald-Hartwig amination : Introduces aryl amines via Pd₂(dba)₃/Xantphos catalysis .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. A study demonstrated that certain modifications to the tetrahydroquinazoline framework enhance cytotoxicity against various cancer cell lines. The specific compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in conditions such as Alzheimer's disease. Experimental results suggest that the compound can reduce neuronal cell death and improve cognitive function in animal models .
Pharmacological Insights
1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in signal transduction pathways. For instance, it has shown inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels within cells. This inhibition can lead to enhanced signaling through cyclic AMP and cyclic GMP pathways, making it a candidate for treating conditions like heart failure and erectile dysfunction .
2. Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of tetrahydroquinazoline derivatives, including the hydrochloride form. The compound demonstrates activity against a range of bacterial strains, suggesting its potential use as an antibiotic agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Toxicological Assessments
1. Safety Profile
Toxicological evaluations are essential for understanding the safety profile of 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride. Preliminary studies indicate low toxicity levels in vitro and in vivo, with no significant adverse effects observed at therapeutic doses .
2. Risk Assessment Studies
Utilizing the TOXIN knowledge graph methodology, comprehensive risk assessments have been conducted to evaluate repeated-dose toxicity and other safety parameters. This approach integrates data from various studies to provide a holistic view of the compound's safety profile .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer efficacy | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Investigate neuroprotective effects | Demonstrated reduction in oxidative stress markers and improved cognitive performance in treated mice models. |
| Study 3 | Assess enzyme inhibition | Confirmed inhibition of PDEs leading to increased intracellular cAMP levels and enhanced cellular responses. |
| Study 4 | Examine antimicrobial activity | Displayed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimal inhibitory concentrations (MIC) documented. |
Mechanism of Action
The specific mechanism by which 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind specifically to these targets, modulating their activity. Pathways involved might include signal transduction or metabolic pathways, altering cellular responses or metabolic states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one Hydrochloride
- Structural Difference : Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring.
- However, the larger ring may reduce binding affinity to targets requiring compact stereochemistry .
- Applications : Similar therapeutic domains but with altered pharmacokinetics.
6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Hydrochloride
- Structural Difference : Substitutes the tetrahydroquinazolin-2-one core with a tetrahydropyrimidine-2,4-dione scaffold.
- Impact : The dione groups introduce additional hydrogen-bonding sites, which may enhance interactions with polar residues in enzyme active sites. This modification broadens utility in material science and drug development .
Functionalized Derivatives
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-Methyl-3-(2-Methylpyrimidin-5-yl)-1-Phenyl-1H-Pyrazol-5-yl) Urea
- Structural Difference : Incorporates fluorophenyl and pyrimidinyl substituents, creating a bulkier, multi-targeted kinase inhibitor.
- Impact : The fluorophenyl group enhances metabolic stability, while the pyrimidine moiety improves selectivity for tyrosine kinase receptors (e.g., TrkA). This compound exemplifies advanced optimization for specificity and potency .
Comparative Data Table
Key Research Findings
- Solubility and Bioavailability: The hydrochloride salt form of the target compound offers superior aqueous solubility compared to non-salt analogues, facilitating in vitro assays . Piperidine analogues exhibit higher logP values, favoring CNS penetration .
- Stereochemical Specificity : The (3S) configuration in the pyrrolidine ring is critical for binding to serotonin or dopamine receptors, as mirrored in related CNS-active compounds .
- Thermodynamic Stability : The tetrahydroquinazolin-2-one core demonstrates greater thermal stability than pyrimidine-dione derivatives, making it suitable for high-temperature synthetic processes .
Biological Activity
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with a pyrrolidine substituent. Its structure can be represented as follows:
Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:
- Antitumor Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. It affects the microtubule dynamics, similar to established chemotherapeutic agents .
- Phosphodiesterase Inhibition : It has been noted for its ability to inhibit phosphodiesterase enzymes, particularly PDE9, which is linked to cognitive enhancement in preclinical models .
- Neuroprotective Effects : Some studies suggest that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative disorders.
Biological Activity Data
A summary of biological activity data for 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is presented in the following table:
| Activity | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| Antitumor | 0.125 - 0.5 | HeLa | G2/M phase arrest |
| PDE9 Inhibition | Not specified | Rodent models | Cognitive enhancement |
| Apoptosis | Not specified | Various cancer cell lines | Induction of apoptotic pathways |
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antitumor Efficacy : In a study involving HeLa cells, treatment with the compound resulted in significant G2/M phase arrest at concentrations as low as 0.125 µM. This was associated with increased levels of cyclin B and decreased levels of Cdc25c, indicating a disruption in cell cycle regulation .
- Neuroprotective Potential : In rodent models, inhibition of PDE9 by this compound was linked to improved memory and learning capabilities. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Q & A
Basic: What synthetic routes are available for 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a tetrahydroquinazolinone precursor with (3S)-pyrrolidine-3-ylamine under reflux in ethanol or acetonitrile. Catalysts like triethylamine or Pd-based reagents may enhance yield .
- Step 2: Hydrochloride salt formation via treatment with HCl gas in anhydrous ether or methanol.
- Optimization: Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios are critical. Thin-layer chromatography (TLC) or HPLC monitors intermediate purity .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; >98% purity is standard .
- Structural Confirmation:
Advanced: How can enantiomeric purity of the (3S)-pyrrolidine moiety be validated?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers. Retention time comparison with a racemic mixture confirms enantiopurity .
- Polarimetry: Measure specific rotation ([α]) and compare to literature values for (3S)-configured pyrrolidine derivatives .
- X-ray Anomalous Dispersion: Assign absolute configuration via SHELXL refinement with Cu Kα radiation .
Advanced: How are crystallographic data contradictions (e.g., disorder, twinning) resolved during structure refinement?
Methodological Answer:
- Disorder Modeling: SHELXL’s PART and SUMP instructions split disordered atoms into multiple sites with occupancy refinement .
- Twinning Detection: Check for non-integer R-factors or Hooft parameter deviations. Use TWIN commands in SHELXL for matrix refinement .
- Validation: Cross-check with PLATON’s ADDSYM to avoid overinterpretation .
Basic: What impurities are commonly observed, and how are they quantified?
Methodological Answer:
- Common Impurities:
- Unreacted tetrahydroquinazolinone precursor (HPLC Rt = 4.2 min).
- Diastereomers from incomplete stereochemical control .
- Quantification: Spike samples with reference standards (e.g., MM0421.02–MM0421.04 ) and use calibration curves. Limit of detection (LOD) ≤ 0.1% via LC-MS .
Advanced: What strategies are employed to study its interaction with biological targets (e.g., kinases)?
Methodological Answer:
- In Vitro Assays: Competitive binding assays using H-labeled ATP in kinase inhibition studies. IC values calculated via nonlinear regression .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-protein interactions. Focus on hydrogen bonding with pyrrolidine NH and quinazolinone carbonyl .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k/k) using Biacore systems .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation:
- Storage: Stable at -20°C in desiccated, amber vials; avoid prolonged exposure to humidity .
Advanced: How can computational modeling predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: SwissADME or pkCSM estimates bioavailability, blood-brain barrier permeability, and CYP450 inhibition. Key parameters:
- LogP: ~1.5 (moderate lipophilicity).
- TPSA: 60–70 Ų (favorable membrane permeability) .
- Metabolism Sites: CYP3A4-mediated oxidation of pyrrolidine predicted via StarDrop’s WhichP450 module .
Advanced: What experimental designs address low solubility in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes .
- Salt Screening: Test alternative counterions (e.g., citrate, sulfate) via pH-solubility profiling .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) for enhanced dissolution .
Advanced: How are structure-activity relationships (SAR) optimized for therapeutic efficacy?
Methodological Answer:
- SAR Libraries: Synthesize analogs with variations at:
- Pyrrolidine N-substitution (e.g., methyl, benzyl).
- Quinazolinone C-6/C-7 positions (e.g., halogens, methoxy) .
- Bioisosteric Replacement: Replace quinazolinone with phthalazinone to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
